![molecular formula C17H18N2O2 B604739 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 874592-14-0](/img/structure/B604739.png)
4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Molecular Structure Analysis
The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promising results in the field of cancer research. It has been tested in vitro against human and mouse cell lines, showing significant antiproliferative activity against MFC-7 and MDA-MB-231 breast cancer cell lines . The compound was found to be safe for BLAB 3T3 and MFC-10A cells, making it suitable for further experiments to establish its antitumor activity .
Drug Design and Optimization
The design of the target compounds was based on structural optimization . The derivatives obtained were tested for their effects on various cell lines. Based on energy analysis, the most stable conformers were selected and optimized by means of density functional theory (DFT) . This shows the potential of the compound in the field of drug design and optimization.
Biological Interaction
For both the benzyl- and the aryl-substituted 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6 carboxylates, it is expected that they would interact with biological targets in their 4-amino tautomeric forms regardless of the medium polarity . This suggests the compound’s potential in interacting with various biological targets, which could lead to diverse therapeutic applications.
Antitubercular Activity
While not directly related to the exact compound, similar structures have shown significant antitubercular activity. For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain . This suggests potential antitubercular activity for the compound .
Corrosion Prevention
Again, while not directly related to the exact compound, similar structures have been used in corrosion prevention. For example, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used as an organic inhibitor for corrosion prevention . This suggests potential applications of the compound in materials science and engineering.
Broad Therapeutic Potential
Imidazole, a similar heterocyclic moiety, is known for its broad range of chemical and biological properties . It has been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound , with its similar structure, could also have a broad therapeutic potential.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .
Result of Action
Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.
Propiedades
IUPAC Name |
4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEURXKIGGQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)
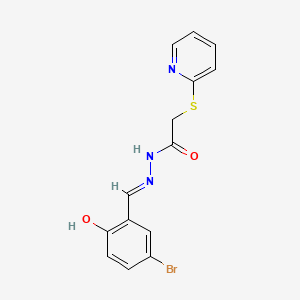
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)
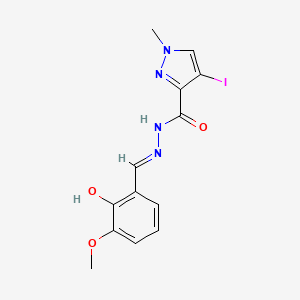
![2-{1-[(4-methyl-1-piperazinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B604667.png)
![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)
![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)
![2-[(4-Bromoanilino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B604672.png)
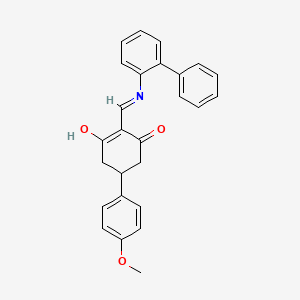
![2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B604674.png)
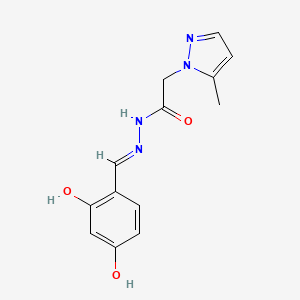
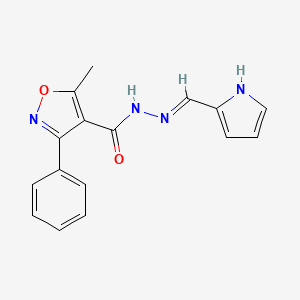
![2-{[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604679.png)